Minodronic acid hydrate

説明

Classification as a Nitrogen-Containing Bisphosphonate (N-BP)

Minodronic acid is categorized as a third-generation nitrogen-containing bisphosphonate (N-BP). dovepress.comncats.iomedchemexpress.comwikipedia.org Bisphosphonates are a class of drugs that inhibit bone resorption, and they are structurally analogous to pyrophosphate. springermedizin.de The structure of bisphosphonates includes a central P-C-P bond with two side chains, R1 and R2. dovepress.com The variation in the R2 side chain determines the generation and potency of the bisphosphonate. dovepress.com

First-generation bisphosphonates, like etidronate and clodronate, lack nitrogen in their R2 side chain. dovepress.com Second-generation bisphosphonates, such as alendronate and pamidronate, feature an alkyl amine with nitrogen. dovepress.com Third-generation N-BPs, which include minodronic acid, risedronate, and zoledronate, are distinguished by the presence of nitrogen within a heterocyclic (aromatic) ring structure. dovepress.comchinadrugservices.com

The nitrogen-containing group is crucial to the mechanism of action of these compounds. N-BPs work by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts. dovepress.comncats.ionih.govpatsnap.com This inhibition prevents the production of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins. ncats.ioncats.io These proteins are vital for the function and survival of osteoclasts, the cells responsible for bone breakdown. By disrupting this process, minodronic acid induces osteoclast apoptosis (cell death) and suppresses bone resorption. dovepress.comncats.ioncats.io

Research has shown that minodronic acid is a highly potent inhibitor of bone resorption. dovepress.comastellas.com Its inhibitory activity is reported to be 10 to 100 times greater than that of alendronate and 1,000 times more effective than etidronic acid. researchgate.net In terms of FPPS inhibition, its potency is considered comparable to zoledronate and greater than other bisphosphonates like risedronate, ibandronate, and alendronate. dovepress.comnih.gov

Table 1: Classification and Potency of Selected Bisphosphonates

| Generation | Compound | Nitrogen-Containing | Relative Potency (Bone Resorption Inhibition) |

|---|---|---|---|

| First | Etidronate | No | 1 |

| Second | Alendronate | Yes | 100-1,000 |

| Second | Pamidronate | Yes | 100 |

| Third | Risedronate | Yes | 1,000-10,000 |

| Third | Minodronic acid | Yes | 10,000 |

| Third | Zoledronic acid | Yes | >10,000 |

Historical Context of Development and Approval for Osteoporosis Treatment in Japan

Minodronic acid was the first bisphosphonate to be discovered and developed in Japan for the treatment of osteoporosis. astellas.comresearchgate.nettaylorandfrancis.com It was originally developed by Yamanouchi Pharmaceutical Co., Ltd., which later became part of Astellas Pharma Inc. nih.govgoogle.comclinexprheumatol.org The compound, also known by the development codes YM529 and ONO-5920, was co-developed by Astellas Pharma and Ono Pharmaceutical Co., Ltd. nih.govono-pharma.comono-pharma.comgoogle.com

The journey to its clinical use began with extensive preclinical studies that demonstrated its high potency in inhibiting bone resorption. researchgate.net These promising results led to clinical trials in Japan. A pivotal Phase III double-blind comparative study showed that minodronic acid had a significant effect in preventing bone fractures in Japanese patients with osteoporosis, superior to a placebo. astellas.com

Based on these successful clinical trials, the Japanese Ministry of Health, Labour and Welfare approved minodronic acid hydrate (B1144303) for the treatment of osteoporosis. chinadrugservices.com The daily 1mg oral formulation was launched in Japan on April 7, 2009, under the brand names RECALBON® by Ono Pharmaceutical and Bonoteo® by Astellas Pharma. astellas.comastellas.com

To improve patient convenience and adherence, a once-monthly 50mg oral formulation was subsequently developed. researchgate.netono-pharma.com This formulation demonstrated non-inferiority to the daily 1mg dose in terms of increasing lumbar spine bone mineral density in a Phase II/III study. ono-pharma.com Following a New Drug Application filed in September 2010, the 50mg monthly tablet received marketing approval in Japan on July 1, 2011, and was launched on September 16, 2011. ono-pharma.comastellas.com Despite its approval and use in Japan, minodronic acid has not been widely marketed in other countries. dovepress.comtaylorandfrancis.com

Table 2: Key Milestones in the Development and Approval of Minodronic Acid in Japan

| Date | Milestone |

|---|---|

| January 21, 2009 | Granted Japanese marketing approval for the 1mg daily formulation. astellas.com |

| April 7, 2009 | Launch of the 1mg daily formulation (RECALBON®/Bonoteo®) in Japan. astellas.com |

| September 2010 | New Drug Application filed for the 50mg monthly formulation. astellas.com |

| July 1, 2011 | Granted Japanese marketing approval for the 50mg monthly formulation. ono-pharma.comastellas.com |

| September 16, 2011 | Launch of the 50mg monthly formulation in Japan. ono-pharma.com |

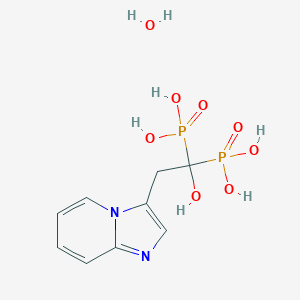

Structure

2D Structure

特性

IUPAC Name |

(1-hydroxy-2-imidazo[1,2-a]pyridin-3-yl-1-phosphonoethyl)phosphonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O7P2.H2O/c12-9(19(13,14)15,20(16,17)18)5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6,12H,5H2,(H2,13,14,15)(H2,16,17,18);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPAPAOGRNKUFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CC(O)(P(=O)(O)O)P(=O)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80165944 | |

| Record name | Minodronic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155648-60-5 | |

| Record name | Minodronic acid monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155648605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Minodronic acid monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80165944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Minodronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MINODRONIC ACID MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/457X74V7ND | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Molecular and Cellular Mechanisms of Action

Inhibition of Farnesyl Pyrophosphate Synthase (FPPS)

Minodronic acid is a powerful inhibitor of farnesyl pyrophosphate synthase (FPPS), an essential enzyme in the cellular mevalonate (B85504) pathway. dovepress.comnih.govresearchgate.net The potency of its inhibitory action on bone resorption is among the highest of the orally administered bisphosphonates, equivalent to zoledronate and significantly greater than older generations. dovepress.comnih.gov Research indicates that minodronic acid's inhibitory effect on bone resorption is 10-100 times more potent than that of alendronate and risedronate, and 10,000 times more active than etidronate. dovepress.comnih.gov The imidazo[1,2-a]pyridine (B132010) moiety in its structure is thought to enhance its binding affinity to the FPPS enzyme. The half-maximal inhibitory concentration (IC50) for minodronic acid against FPPS has been measured at approximately 0.003 µM. ncats.io

| Compound | Relative Potency |

|---|---|

| Clodronate | Lowest |

| Etidronate | Low |

| Pamidronate | Intermediate |

| Alendronate | High |

| Ibandronate | High |

| Risedronate | Very High |

| Minodronate | Highest |

| Zoledronate | Highest |

Data sourced from references dovepress.comnih.gov. The table illustrates the hierarchical order of FPPS inhibition strength, with Minodronate and Zoledronate being the most potent.

By inhibiting FPPS, minodronic acid effectively disrupts the mevalonate metabolic pathway within osteoclasts. dovepress.comnih.govresearchgate.net This pathway is vital for the production of cholesterol and various non-steroidal isoprenoid compounds essential for normal cell function. nih.govrsc.org The inhibition of this pathway is the central mechanism through which nitrogen-containing bisphosphonates exert their anti-resorptive effects. dovepress.comncats.io

The blockage of FPPS leads to the impaired biosynthesis of key isoprenoid lipids, specifically farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). ncats.ionih.gov These molecules serve as essential lipid attachments for a class of signaling proteins. researchgate.net Minodronic acid's inhibition of FPPS directly curtails the cellular supply of FPP and subsequently GGPP, which is synthesized from FPP. nih.gov

The depletion of FPP and GGPP prevents the post-translational modification, known as prenylation, of small GTPase signaling proteins, including those from the Ras, Rho, and Rac families. ncats.ionih.govwikipedia.org Prenylation is the process of adding isoprenoid lipid groups to these proteins, which is critical for their proper localization to the cell membrane and their subsequent function in cellular signaling cascades. wikipedia.orgpatsnap.com The disruption of these signaling pathways, which control cell survival, cytoskeletal organization, and membrane trafficking, ultimately cripples the osteoclast's bone-resorbing capabilities. ncats.ionih.gov

Impairment of Isoprenoid Lipid Biosynthesis (FPP, GGPP)

Induction of Osteoclast Apoptosis

A primary consequence of FPPS inhibition and the disruption of small GTPase signaling is the induction of osteoclast apoptosis, or programmed cell death. dovepress.comnih.govncats.io By interfering with essential survival signals, minodronic acid effectively leads to the demise of these bone-resorbing cells. ncats.io In-vitro studies have observed significant morphological changes in osteoclasts treated with minodronic acid; the cells become detached from the bone surface, are not multinucleated, and stain densely, all of which are indicative of apoptotic processes. ncats.io However, it is noteworthy that one study in a rat model of collagen-induced arthritis suggested that minodronic acid inhibited osteoclast differentiation and activation without inducing apoptosis, indicating that the mechanism may be influenced by the specific pathological context. tandfonline.com

Binding to Hydroxyapatite in Bone Matrix

Like all bisphosphonates, minodronic acid possesses a high affinity for calcium hydroxyapatite, the mineral component of the bone matrix. researchgate.netpatsnap.compatsnap.com This strong binding affinity ensures that the drug is selectively delivered to and concentrated at sites of active bone remodeling, where it is subsequently taken up by osteoclasts during the resorption process. patsnap.com Compared to other bisphosphonates, minodronic acid is described as having a moderate affinity for hydroxyapatite, which is lower than that of zoledronate. dovepress.comnih.gov This characteristic may influence its distribution throughout the skeleton. nih.gov

P2X(2/3) Receptor Inhibition and its Role in Osteoporosis-Related Pain

Minodronic acid, a third-generation nitrogen-containing bisphosphonate, exhibits a unique mechanism that extends beyond its primary function of inhibiting bone resorption. nih.govncats.iowikipedia.org In addition to suppressing farnesyl pyrophosphate synthase (FPPS) in osteoclasts, minodronic acid functions as an antagonist of the purinergic P2X(2/3) receptors, a property that is implicated in its analgesic effects, particularly in the context of osteoporosis-related pain. ncats.iomedchemexpress.comglobalauthorid.com This dual action distinguishes it from many other bisphosphonates and may offer a therapeutic advantage in managing the painful symptoms associated with osteoporosis. nih.govresearchgate.net

P2X receptors are a family of ligand-gated ion channels that are activated by extracellular adenosine (B11128) triphosphate (ATP). frontiersin.orgnews-medical.net Among the seven subtypes, P2X3 and the heteromeric P2X2/3 receptors are predominantly expressed on nociceptive (pain-sensing) primary afferent neurons, including those that innervate bone tissue. oup.comfrontiersin.org The activation of these receptors by ATP, which can be released from cells in response to tissue damage or stress, plays a significant role in the transduction of pain signals. frontiersin.orgopenneurologyjournal.com

Research in models of bone pain has highlighted the critical role of these specific P2X receptors. In conditions like bone cancer, which serves as a model for severe bone pain, an upregulation of P2X2 and P2X3 receptors is observed in the dorsal root ganglion (DRG) neurons. oup.comresearchgate.net This increased expression enhances pain signaling. The blockade of P2X3 and P2X2/3 receptors has been shown to effectively reduce bone pain behaviors in animal models. oup.comfrontiersin.org For instance, selective antagonists have demonstrated the ability to lessen the neuronal hyperactivity in the spinal cord associated with bone pain. oup.com

The analgesic effect of minodronic acid is linked to its ability to antagonize these P2X(2/3) receptors. ncats.ioglobalauthorid.com By inhibiting these channels, minodronic acid can interfere with the pain signaling cascade at the peripheral and central terminals of nociceptors. oup.com This mechanism provides a direct pathway for pain relief that complements its bone-preserving effects. This unique characteristic is considered an advantage for reducing low back pain in patients with osteoporosis. nih.govresearchgate.netdovepress.com

The table below summarizes key research findings on the role of P2X(2/3) receptor antagonists in managing bone pain, providing a basis for understanding the analgesic potential of minodronic acid.

| Antagonist | Model/Study Type | Key Findings | Reference(s) |

| AF-353 | Rat model of bone cancer pain | Produced significant prevention and reversal of bone cancer pain behavior; Reduced dorsal horn neuronal hyperexcitability. | oup.com |

| A-317491 | Rat model of bone cancer pain | Intrathecal injection significantly elevated pain withdrawal latency and threshold. | researchgate.net |

| A-317491 | Mouse model of bone cancer pain | Transiently attenuated cancer-induced bone pain behavior in the early stages. | frontiersin.orgwjgnet.com |

| Minodronic acid | General Pain Models | Exerts an analgesic effect through antagonism of purinergic P2X2/3 receptor function. | ncats.ioglobalauthorid.com |

Iii. Preclinical Investigations and Animal Models

Effects on Bone Resorption and Formation Markers

Preclinical trials have consistently demonstrated the significant impact of minodronic acid on key biochemical markers of bone turnover. researchgate.netnih.gov The administration of minodronic acid leads to a marked reduction in markers of bone resorption, coupled with a decrease in bone formation markers, reflecting a net suppression of bone turnover. researchgate.netnih.gov

Urinary NTX, a specific marker of osteoclast-mediated bone resorption, is significantly reduced following minodronic acid administration in animal models. dovepress.com Studies have shown that treatment with minodronic acid leads to a dose-dependent decrease in urinary NTX levels, indicating a potent inhibition of collagen breakdown. dovepress.com In comparative studies, minodronic acid demonstrated a greater reduction in urinary NTX compared to alendronate. dovepress.com

Table 1: Effect of Minodronic Acid on Urinary NTX/Cre in Preclinical Models

| Animal Model | Finding | Reference |

|---|---|---|

| Not Specified | Decreased more than in the alendronate group. | dovepress.com |

Similar to NTX, urinary free deoxypyridinoline (B1589748), another critical marker of bone resorption, is substantially suppressed by minodronic acid. researchgate.netnih.gov In ovariectomized rat models, minodronic acid dose-dependently inhibited the increase in urinary deoxypyridinoline levels. researchgate.netnih.gov This effect was observed after one month of treatment and was sustained for up to 12 months. researchgate.netnih.gov Both daily and intermittent dosing regimens of minodronic acid have proven effective in suppressing elevated urinary deoxypyridinoline levels. nih.govnih.gov

Table 2: Effect of Minodronic Acid on Urinary Free Deoxypyridinoline in Preclinical Models

| Animal Model | Finding | Reference |

|---|---|---|

| Ovariectomized Rats | Dose-dependently suppressed the OVX-induced increase. | researchgate.netnih.gov |

Table 3: Effect of Minodronic Acid on Serum BAP in Preclinical Models

| Animal Model/Study Population | Finding | Reference |

|---|---|---|

| Not Specified | Decreased with treatment. | researchgate.netnih.gov |

Serum osteocalcin (B1147995), another key marker of bone formation, is consistently reduced in animal models treated with minodronic acid. researchgate.netnih.gov Studies in ovariectomized rats have demonstrated that minodronic acid administration leads to a decrease in serum osteocalcin levels. researchgate.netnih.govnih.gov This reduction in osteocalcin reflects the coupling of bone formation to the potent inhibition of bone resorption. researchgate.netnih.gov

Table 4: Effect of Minodronic Acid on Serum Osteocalcin in Preclinical Models

| Animal Model | Finding | Reference |

|---|---|---|

| Ovariectomized Rats | Reduced serum osteocalcin levels. | researchgate.netnih.govnih.gov |

TRACP-5b is a specific marker of osteoclast activity and bone resorption. oatext.comnih.gov In a study involving premenopausal women who underwent bilateral oophorectomy, minodronic acid treatment significantly suppressed the increase in TRACP-5b levels. nih.gov This finding further corroborates the direct inhibitory effect of minodronic acid on osteoclasts.

Table 5: Effect of Minodronic Acid on TRACP-5b

| Study Population | Finding | Reference |

|---|

Serum Osteocalcin

Impact on Bone Microarchitecture and Trabecular Structure

Beyond its effects on biochemical markers, minodronic acid has been shown to positively impact bone structure in preclinical models. researchgate.netdovepress.com In experimental animal models, minodronic acid treatment has been found to preserve and even improve bone microarchitecture. researchgate.netdovepress.com

Table 6: Effects of Minodronic Acid on Bone Microarchitecture in Preclinical Models

| Animal Model | Finding | Reference |

|---|---|---|

| Ovariectomized Rats | Ameliorated the decrease in bone mass, trabecular thickness, and number. | nih.gov |

| Ovariectomized Rats | Reduced trabecular separation. | nih.gov |

| Ovariectomized Cynomolgus Monkeys | Improved bone microarchitecture. | jci.org |

Trabecular Bone Volume

Studies in ovariectomized (OVX) rats, a standard model for postmenopausal osteoporosis, have demonstrated that minodronic acid can effectively prevent the deterioration of trabecular architecture. researchgate.net In these models, ovariectomy leads to a notable decrease in trabecular bone volume in locations such as the lumbar vertebrae. researchgate.net Treatment with minodronic acid has been shown to increase these diminished structural indices. researchgate.net Research indicates that both daily and intermittent (once every 4 weeks) administration of minodronic acid ameliorated the decrease in bone mass in OVX rats over a 12-month period. dovepress.com

Similarly, studies in immunodeficient mice have shown that treatment with bisphosphonates like zoledronic acid can lead to an increase in trabecular bone volume. isciii.es While not a direct study on minodronic acid, it supports the class effect of bisphosphonates on this parameter. The table below summarizes the impact of minodronic acid on trabecular bone volume in preclinical models.

| Animal Model | Condition | Treatment | Outcome on Trabecular Bone Volume | Reference |

| Ovariectomized (OVX) Rats | Established Osteopenia | Minodronic Acid (daily and intermittent) | Ameliorated the decrease in bone mass. | nih.gov |

| Ovariectomized (OVX) Rats | Osteoporosis | Minodronic Acid | Increased trabecular bone volume. | researchgate.net |

| Ovariectomized (OVX) Rats | Osteoporosis | Minodronic Acid (daily and intermittent) | Ameliorated worsening bone microarchitecture, including decreased bone mass. | dovepress.com |

Trabecular Thickness

Trabecular thickness is another vital parameter of bone microarchitecture that contributes to bone strength. Thinner trabeculae are more susceptible to fracture under stress.

In preclinical studies, minodronic acid has demonstrated a positive effect on maintaining or increasing trabecular thickness. In ovariectomized rats, which typically exhibit a decrease in trabecular thickness, treatment with minodronic acid has been shown to increase this structural index. researchgate.net A study comparing different regimens found that daily treatment with minodronic acid was effective in positively impacting trabecular thickness. nih.gov Furthermore, long-term studies over 12 months in OVX rats showed that both intermittent and daily administration of minodronic acid ameliorated the decrease in trabecular thickness. dovepress.comnih.gov

The table below presents findings on the effect of minodronic acid on trabecular thickness from various animal studies.

| Animal Model | Condition | Treatment Regimen | Outcome on Trabecular Thickness | Reference |

| Ovariectomized (OVX) Rats | Osteoporosis | Daily and Intermittent | Ameliorated the decrease in trabecular thickness. | nih.gov |

| Ovariectomized (OVX) Rats | Osteoporosis | Daily | An effect on trabecular thickness was observed. | nih.gov |

| Ovariectomized (OVX) Rats | Osteoporosis | Daily and Intermittent (12 months) | Ameliorated the decrease in trabecular thickness. | dovepress.com |

| Ovariectomized (OVX) Rats | Osteoporosis | Not Specified | Increased trabecular thickness. | researchgate.net |

Trabecular Number

The number of trabeculae within a given volume of bone is a key determinant of the connectivity and strength of the trabecular network. A reduction in trabecular number leads to a less dense and weaker bone structure.

Animal studies have shown that minodronic acid can effectively counteract the loss of trabecular number associated with osteoporotic conditions. In ovariectomized rat models, where a decrease in trabecular number is a typical finding, treatment with minodronic acid has been observed to increase this parameter. researchgate.net Both daily and intermittent administration regimens of minodronic acid have proven effective in ameliorating the decrease in trabecular number in these models. nih.gov

The following table summarizes the effects of minodronic acid on trabecular number in preclinical research.

| Animal Model | Condition | Treatment | Outcome on Trabecular Number | Reference |

| Ovariectomized (OVX) Rats | Established Osteopenia | Minodronic Acid (daily and intermittent) | Significantly ameliorated the decrease in trabecular number. | nih.gov |

| Ovariectomized (OVX) Rats | Osteoporosis | Minodronic Acid | Increased trabecular number. | researchgate.net |

Bone Strength and Mechanical Properties in Animal Models

The ultimate goal of osteoporosis treatment is to reduce fracture risk, which is directly related to bone strength and its mechanical properties. Preclinical studies have evaluated the impact of minodronic acid on these crucial parameters.

In ovariectomized rats with established osteopenia, minodronic acid treatment prevented the reduction in bone strength in both the femur and vertebral bodies. researchgate.netnih.gov Mechanical tests revealed that minodronic acid prevented the decrease in the ultimate load on lumbar vertebral bodies and the femoral neck in OVX-control animals. researchgate.net A strong correlation between the increase in bone mineral density (BMD) and the improvement in bone strength has been established, suggesting that the enhanced strength is associated with the increase in BMD produced by minodronic acid. researchgate.net

Studies in ovariectomized cynomolgus monkeys have also demonstrated that minodronic acid treatment for 9 months increased the ultimate load on the lumbar vertebrae compared to untreated OVX animals, primarily by increasing BMD and bone mineral content (BMC). nih.gov

The table below outlines the findings on bone strength and mechanical properties from animal models treated with minodronic acid.

| Animal Model | Condition | Treatment | Outcome on Bone Strength/Mechanical Properties | Reference |

| Ovariectomized (OVX) Rats | Established Osteopenia | Minodronic Acid | Ameliorated the reduction in bone strength in the femur and vertebral body. | nih.gov |

| Ovariectomized (OVX) Rats | Osteoporosis | Minodronic Acid | Prevented the reduction in bone strength at both lumbar vertebral bodies and mid-femur. | researchgate.net |

| Ovariectomized (OVX) Cynomolgus Monkeys | Osteoporosis | Minodronic Acid (150μg/kg) | Increased the ultimate load on lumbar vertebra. | nih.gov |

Studies in Ovariectomized (OVX) Rat Models of Osteoporosis

The ovariectomized (OVX) rat is the most widely used animal model to simulate postmenopausal osteoporosis, as the estrogen deficiency induced by ovariectomy leads to increased bone turnover and significant bone loss, mirroring the human condition. jkns.or.krd-nb.info This model has been instrumental in evaluating the efficacy of anti-osteoporotic drugs, including minodronic acid. d-nb.info

In OVX rats, minodronic acid has been shown to dose-dependently inhibit the decrease in bone mineral density (BMD) of the lumbar vertebrae and femur. researchgate.netnih.gov It also suppresses the OVX-induced increase in bone turnover, as evidenced by the reduction in bone resorption and formation markers. researchgate.netnih.gov Histomorphometric analysis has confirmed that minodronic acid prevents the deterioration of trabecular architecture by increasing trabecular bone volume, thickness, and number. researchgate.net

Both daily and intermittent administration schedules of minodronic acid have been found to be effective in suppressing increased bone resorption and preserving BMD to a similar extent for a comparable total dose. nih.gov Long-term studies have further established that minodronic acid can prevent the decrease in BMD, the deterioration of bone microarchitecture, and the reduction in bone strength in OVX rats with established osteopenia. researchgate.net

The following table summarizes key findings from studies using the OVX rat model to investigate minodronic acid.

| Study Focus | Key Findings | Reference |

| Comparison of Dosing Regimens | Weekly or 4-continuous-days-every-4-weeks regimens suppressed increased bone resorption and improved BMD similarly to a daily regimen. | nih.gov |

| Long-term Efficacy | Suppressed increased bone turnover, prevented BMD decrease, deterioration of microarchitecture, and reduction in bone strength in rats with established osteopenia. | researchgate.net |

| Effects of Withdrawal | The antiresorptive action was dose-dependently attenuated by a 3-month withdrawal period after 12 months of treatment. | nih.gov |

| Bone Microarchitecture | Ameliorated worsening bone microarchitectures, including decreased bone mass and trabecular thickness, and increased trabecular separation. | dovepress.com |

Research on Bone Metabolism and Bisphosphonates in Cancer-Related Bone Diseases

Bisphosphonates, including minodronic acid, are a class of drugs that inhibit bone resorption. Their mechanism of action makes them relevant not only for osteoporosis but also for cancer-related bone diseases, such as bone metastases and hypercalcemia of malignancy. drugbank.comwikipedia.org

While specific preclinical studies on minodronic acid in cancer-related bone disease models are not extensively detailed in the provided search results, the general mechanism of bisphosphonates is well-established. They target farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway within osteoclasts. Inhibition of this enzyme disrupts osteoclast function, leading to reduced bone resorption. This action is crucial in managing bone complications from cancer, where tumors can stimulate excessive osteoclast activity, leading to bone destruction and pain. wikipedia.org Zoledronic acid, another potent nitrogen-containing bisphosphonate, is widely used for treating bone metastases from solid tumors and multiple myeloma. drugbank.comwikipedia.org It has been shown to have direct antitumor effects in some cancer cells. wikipedia.org

The imidazo[1,2-a]pyridine (B132010) core structure of minodronic acid is also found in other compounds with therapeutic applications, including some with relevance to cancer research. researchgate.net

Research on Bone Remodeling Mechanisms

Bone remodeling is a continuous process involving the coordinated action of osteoclasts (bone-resorbing cells) and osteoblasts (bone-forming cells) to maintain skeletal health. mdpi.commedicine.dp.ua An imbalance in this process, with resorption exceeding formation, leads to bone loss. mdpi.com Bisphosphonates like minodronic acid primarily act by inhibiting osteoclast-mediated bone resorption.

Minodronic acid, a nitrogen-containing bisphosphonate, potently inhibits farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate pathway. dovepress.com This inhibition disrupts the prenylation of small GTP-binding proteins that are essential for the function and survival of osteoclasts, ultimately leading to their apoptosis and a reduction in bone resorption. dovepress.com

Studies in ovariectomized cynomolgus monkeys have shown that minodronic acid dose-dependently suppresses the increased bone remodeling caused by ovariectomy. nih.gov Interestingly, at comparable levels of remodeling suppression, minodronic acid resulted in less accumulation of microdamage and pentosidine (B29645) (a marker of collagen cross-linking) compared to alendronate, another bisphosphonate. nih.gov This suggests potential differences in the qualitative effects of various bisphosphonates on bone tissue, even when their primary mechanism of suppressing remodeling is similar. nih.gov

The regulation of bone remodeling is complex, involving various signaling pathways such as RANK/RANKL/OPG and Wnt signaling. medicine.dp.uadovepress.com By suppressing osteoclast activity, minodronic acid helps to shift the balance of bone remodeling towards bone formation, thereby preserving or increasing bone mass.

Iv. Clinical Research and Efficacy in Osteoporosis

Bone Mineral Density (BMD) Changes in Lumbar Spine and Femoral Neck

Clinical studies have consistently shown that minodronic acid significantly increases bone mineral density (BMD) at key skeletal sites susceptible to osteoporotic fractures, namely the lumbar spine and the femoral neck. dovepress.comnih.gov Large-scale, randomized, placebo-controlled, double-blind clinical trials have confirmed a notable increase in BMD in postmenopausal women with osteoporosis over a three-year period of daily minodronate therapy. dovepress.comresearchgate.net

In a study involving Japanese women with postmenopausal osteoporosis, daily administration of 1 mg of minodronic acid hydrate (B1144303) for one to two years resulted in a significant increase in both lumbar spine and hip joint bone density. nih.govresearchgate.net Another multicenter study reported that daily treatment with 1 mg of minodronic acid hydrate led to significant improvements in bone density, geometry, and strength indices in the proximal femur, including the femoral neck, starting from as early as three to six months after initiation of treatment. dovepress.com

A head-to-head trial comparing daily 1 mg minodronate with 5 mg alendronate over 12 months in postmenopausal osteoporotic women found comparable increases in BMD. The lumbar spine BMD increased by 5.86% in the minodronate group and 6.29% in the alendronate group. nih.gov Similarly, the total hip BMD increased by 3.47% and 3.27% in the minodronate and alendronate groups, respectively. nih.gov

Monthly administration of 50 mg minodronate has also been shown to be effective. In newly treated patients, monthly minodronate therapy for 27 months resulted in significant increases in lumbar, femoral neck, and total hip BMD by 9.07%, 3.15%, and 3.06%, respectively. researchgate.net

Table 1: Percentage Increase in Bone Mineral Density (BMD) with Minodronic Acid Treatment

| Study Population | Treatment Duration | Skeletal Site | BMD Increase (%) |

|---|---|---|---|

| Postmenopausal Women | 12 months | Lumbar Spine | 5.86 |

| Postmenopausal Women | 12 months | Total Hip | 3.47 |

| Newly Treated Patients | 27 months | Lumbar Spine | 9.07 |

| Newly Treated Patients | 27 months | Femoral Neck | 3.15 |

| Newly Treated Patients | 27 months | Total Hip | 3.06 |

Reduction in Fracture Risk

A primary goal of osteoporosis treatment is the prevention of fractures. Clinical evidence supports the efficacy of minodronic acid in reducing the risk of both vertebral and non-vertebral fractures. nih.govresearchgate.net

Multiple studies have confirmed the effectiveness of minodronic acid in preventing vertebral fractures. A randomized, placebo-controlled, double-blind study in Japanese postmenopausal women with established osteoporosis demonstrated a significant reduction in vertebral fractures. dovepress.com Over a two-year period, daily minodronate treatment reduced the risk of vertebral fractures by 59%. dovepress.comnih.gov The two-year cumulative incidence of vertebral body fracture was 10.4% in the treatment group compared to 24.0% in the placebo group. nii.ac.jp

The efficacy of minodronate in reducing vertebral fracture risk extends to patients with a higher baseline fracture risk. Daily minodronate therapy has been shown to reduce the relative risk for vertebral fractures by 45.2%, 61.1%, and 64.2% for patients with one, two, and three or more prevalent vertebral fractures, respectively. dovepress.com

Evidence also suggests a reduction in the incidence of non-vertebral fractures with minodronic acid treatment. nih.govresearchgate.nettandfonline.com Clinical trials have reported a decreased incidence of new non-vertebral fractures in patients treated with minodronic acid compared to placebo. researchgate.nettandfonline.com

Non-Vertebral Fractures

Comparative Efficacy Studies with Other Bisphosphonates

The clinical efficacy of minodronic acid has been compared to other widely used bisphosphonates, most notably alendronate.

Minodronic acid has demonstrated potent inhibition of bone resorption, reported to be 10 to 100 times more effective than alendronic acid. nih.govresearchgate.nettandfonline.com Head-to-head clinical trials have been conducted to compare their clinical outcomes directly.

Table 2: Comparative Efficacy of Minodronic Acid vs. Alendronate (12-Month Study)

| Parameter | Minodronate (1 mg/day) | Alendronate (5 mg/day) |

|---|---|---|

| Lumbar Spine BMD Increase (%) | 5.86 | 6.29 |

| Total Hip BMD Increase (%) | 3.47 | 3.27 |

Risedronate

Comparative studies and clinical observations suggest that minodronic acid has a stronger inhibitory effect on bone resorption than risedronate. nih.govspringermedizin.de Studies where patients were switched from long-term weekly risedronate to monthly minodronate have reported greater increases in bone mineral density (BMD) at the lumbar spine, total hip, and femoral neck over a 12-month period compared to patients who continued on risedronate. nih.gov The efficacy of minodronic acid in increasing bone mass and preventing vertebral fractures is considered to be similar to that of risedronate. nih.gov In a study involving patients with rheumatoid arthritis, switching from weekly risedronate to monthly minodronate resulted in significantly greater improvements in lumbar and total hip BMD. nih.gov

Ibandronate

Both minodronic acid and ibandronate are nitrogen-containing bisphosphonates effective in the treatment of osteoporosis. springermedizin.deresearchgate.net A network meta-analysis of 36 studies found that both minodronate and ibandronate significantly prevented vertebral fractures when compared with a placebo. researchgate.net Another study noted that switching to denosumab from other bisphosphonates, including ibandronate, led to greater increases in BMD, suggesting a hierarchy of efficacy among antiresorptive agents. springermedizin.de While direct comparative trials are not extensively documented in the provided sources, the available meta-analyses place both drugs as effective options for reducing vertebral fracture risk.

Pamidronate

Pamidronate is a nitrogen-containing bisphosphonate with an intermediate potency for inhibiting bone resorption. scielo.br In contrast, minodronic acid is described as one of the strongest inhibitors of bone resorption among oral bisphosphonates. nih.govresearchgate.net A systematic review that included a network meta-analysis showed that pamidronate, along with minodronate and other bisphosphonates, significantly prevented vertebral fractures compared to placebo. researchgate.net Clinical studies on pamidronate have demonstrated a significant gain in spine BMD after 24 months of treatment. scielo.br

Efficacy in Specific Patient Populations

The clinical utility of minodronic acid has been specifically evaluated in distinct patient populations who are at high risk for osteoporotic fractures.

Postmenopausal Osteoporosis

Minodronic acid has been extensively studied in postmenopausal women with osteoporosis, demonstrating significant efficacy in improving bone density and reducing fracture risk. springermedizin.deresearchgate.net A landmark randomized, placebo-controlled, double-blind study in Japanese postmenopausal women with established osteoporosis found that daily minodronic acid reduced the risk of new vertebral fractures by 59% over 24 months. nih.govdovepress.com

Clinical trials have consistently shown significant increases in bone mineral density (BMD) with minodronic acid treatment. After one to two years, notable increases in both lumbar spine and hip joint BMD were observed. tandfonline.comresearchgate.net In a 3-year study, lumbar spine BMD increased by 10.4% in patients continuously treated with minodronate. nih.gov Another study reported a lumbar spine BMD increase of 6.97% after 24 months in postmenopausal women who switched from raloxifene (B1678788) to minodronate. dovepress.com

The treatment also leads to a marked reduction in bone turnover markers, indicating a decrease in bone resorption activity. tandfonline.comresearchgate.net Markers such as serum bone-specific alkaline phosphatase (BAP) and urinary N-telopeptide (NTX) have been shown to decrease significantly within months of starting therapy. tandfonline.comdovepress.com

Glucocorticoid-Induced Osteoporosis

Minodronic acid has demonstrated efficacy in the treatment of glucocorticoid-induced osteoporosis (GIO). nih.gov A study investigating its effects on patients receiving glucocorticoids found that it significantly reduced bone turnover markers and improved bone mineral density (BMD) in the lumbar spine and femur. nih.gov

Another study involving patients with rheumatoid arthritis, approximately 70% of whom were using glucocorticoids, showed that switching from weekly alendronate or risedronate to monthly minodronate resulted in significant improvements in lumbar and total hip BMD after 12 months compared to those who continued their prior therapy. nih.govresearchgate.net

Table 1: Efficacy of Minodronic Acid in Glucocorticoid-Induced Osteoporosis (1-Year Study)

| Patient Group | Parameter | Percentage Change from Baseline | Statistical Significance (p-value) |

|---|---|---|---|

| Naïve Group | Lumbar Spine BMD | +3.9% | <0.001 |

| Switch Group | Lumbar Spine BMD | +2.3% | <0.001 |

| Total Population | Bone Resorption (TRACP-5b) | -27.0% | <0.001 |

| Total Population | Bone Formation (BAP) | -15.7% | <0.01 |

Data sourced from a retrospective study on patients treated with glucocorticoids. nih.gov

Osteoporosis in Men at High Risk of Fractures

While many pivotal trials for osteoporosis treatments focus on postmenopausal women, the efficacy of minodronic acid has also been indicated for osteoporosis in men. patsnap.com Bisphosphonates as a class, which includes minodronic acid, have demonstrated good efficacy in men with osteoporosis, including cases induced by glucocorticoid administration. patsnap.comfrontiersin.org Large-scale clinical trials have confirmed that minodronic acid effectively increases bone mineral density and reduces fracture risk, with indications for use in men at high risk of fractures. patsnap.com

Patients with Rheumatoid Arthritis and Osteoporosis

Minodronic acid has shown particular benefits for patients with rheumatoid arthritis (RA), a condition that itself is a risk factor for osteoporosis. In a 12-month prospective study, RA patients who switched from weekly alendronate or risedronate to monthly minodronate experienced a significant increase in both lumbar spine and total hip BMD. researchgate.net This improvement was notably greater than that observed in patients who continued their previous weekly bisphosphonate therapy. nih.govnih.gov The study suggests that for patients with RA, switching to monthly minodronate may be a more effective treatment option for managing bone loss. researchgate.net

Patients with New Vertebral Fractures (Combined Therapy)

Research indicates that combining minodronic acid with other agents, such as vitamin D analogs, can enhance its efficacy. One study found that a combination of monthly minodronate with eldecalcitol (B1671164) led to a greater increase in lumbar spine and hip BMD at 12 months compared to minodronate monotherapy. dovepress.com Similarly, combining daily minodronate with weekly calcitonin injections increased spine and femoral neck BMD more effectively than minodronate alone over a six-month period in women with postmenopausal osteoporosis. nih.govdovepress.com These findings suggest that a combined therapeutic approach may be more effective for increasing bone mass. nih.gov

A study focused on the early treatment of new vertebral fractures compared minodronate monotherapy with a combined therapy of minodronate and calcitonin. The results highlighted the potential benefits of the combination in enhancing BMD. dovepress.com

Table 2: Comparative Efficacy of Minodronate Monotherapy vs. Combination Therapy

| Therapy Group | Site | Duration | Outcome |

|---|---|---|---|

| Minodronate + Eldecalcitol | Lumbar Spine & Hip | 12 Months | Greater BMD increase than monotherapy. dovepress.com |

| Minodronate + Calcitonin | Spine & Femoral Neck | 6 Months | Greater BMD increase than monotherapy. nih.govdovepress.com |

Data sourced from studies on patients with primary and postmenopausal osteoporosis. nih.govdovepress.com

Patients Unsatisfied with Previous Bisphosphonate Therapy

Minodronic acid has proven effective for patients who are unsatisfied with or have had a suboptimal response to previous bisphosphonate treatments like alendronate and risedronate. dovepress.com Because minodronic acid has a stronger inhibitory effect on bone resorption, switching to it can lead to further gains in BMD. nih.govdovepress.com

Several studies have demonstrated that switching from alendronate or risedronate to minodronate results in increased BMD. nih.gov In patients with rheumatoid arthritis, this switch led to a greater increase in BMD of the lumbar spine, total hip, and femoral neck over 12 months compared to continuing the prior medication. nih.gov Another study showed significant increases in lumbar spine and distal radius BMD just six months after making the switch. nih.gov Furthermore, in postmenopausal women who were unresponsive to at least two years of raloxifene therapy, switching to minodronate led to significant increases in lumbar and femoral BMD. dovepress.com After 24 months on minodronate, lumbar spine BMD increased by nearly 7.0%. dovepress.com

Table 3: BMD Changes After Switching to Minodronic Acid from Prior Therapies

| Prior Therapy | Patient Population | Switched to | Duration | Key Outcome |

|---|---|---|---|---|

| Alendronate or Risedronate | Rheumatoid Arthritis | Monthly Minodronate | 12 Months | Greater increase in lumbar and hip BMD vs. continuing prior therapy. researchgate.netnih.gov |

| Alendronate or Risedronate | Osteoporosis | Monthly Minodronate | 6 Months | Significant increase in lumbar spine and distal radius BMD. nih.gov |

| Raloxifene | Postmenopausal Osteoporosis (unresponsive) | Daily Minodronate | 24 Months | ~7.0% increase in lumbar spine BMD. dovepress.com |

Long-Term Outcomes Research

Long-term studies on minodronic acid confirm its sustained efficacy in improving bone health. dovepress.com A pivotal clinical trial extended to three years demonstrated that daily minodronate therapy led to a consistent increase in bone mineral density of the lumbar spine and femoral neck. dovepress.comresearchgate.net In this extension study, patients who had been on minodronate for the initial two years continued to show increases in lumbar spine BMD, reaching a 10.4% increase over three years. nih.govresearchgate.net

Patients who were originally in the placebo group and switched to minodronate for the third year also experienced significant positive effects, with their lumbar spine BMD increasing by 6.1% in that year alone. nih.gov The risk reduction for vertebral fractures observed in the first two years of therapy was sustained through the third year of continuous treatment. dovepress.comresearchgate.net The incidence of new vertebral fractures over the three-year period remained low and consistent with the initial two-year findings. nih.govdovepress.com While the longest follow-up for minodronate regarding BMD and fracture incidence is three years, these results are comparable to the efficacy seen with other established bisphosphonates like alendronate and risedronate over similar timeframes. nih.govdovepress.com However, verification of its efficacy in preventing hip fractures requires further long-term studies with more participants. dovepress.comresearchgate.net

V. Pharmacogenomics and Bisphosphonate Response

Genetic Factors Influencing Minodronic Acid Monohydrate Efficacy

The primary mechanism of action for nitrogen-containing bisphosphonates like minodronic acid is the inhibition of key enzymes in the mevalonate (B85504) pathway, which is crucial for osteoclast function and survival. nih.gov Genetic variations in the genes encoding these enzymes can, therefore, logically influence the response to treatment.

Minodronic acid is a potent inhibitor of farnesyl diphosphate (B83284) synthase (FDPS) and geranylgeranyl diphosphate synthase (GGPS1), both critical enzymes in the mevalonate pathway. dovepress.combesjournal.com Polymorphisms in the genes for these enzymes have been studied for their potential to predict the response to bisphosphonate therapy. While research specifically focused on minodronic acid is limited, studies on other amino-bisphosphonates provide valuable insights.

One of the most studied polymorphisms is rs2297480 in the FDPS gene. nih.govgenecards.org Some studies have suggested that different alleles of this single nucleotide polymorphism (SNP) can affect bone mineral density (BMD) and the response to bisphosphonate treatment. nih.govmdpi.com For instance, certain genotypes have been associated with a less favorable BMD response to alendronate. mdpi.com Given that minodronic acid targets the same enzyme, it is plausible that this polymorphism could also influence its efficacy. dovepress.comgenecards.org

Similarly, polymorphisms in the GGPS1 gene, such as the -8188A ins/del polymorphism (rs3840452), have been investigated. nih.gov Research in a Korean population suggested that the deletion allele in GGPS1 was associated with a lower BMD response at the femoral neck in patients on bisphosphonate therapy. nih.gov

While these findings are promising, it is important to note that most pharmacogenomic studies in this area have been conducted on broader classes of bisphosphonates. eco-vector.complos.org Direct evidence linking these specific genetic markers to the efficacy of minodronic acid monohydrate is still an area for further investigation. The complex nature of osteoporosis, which is influenced by multiple genetic and environmental factors, means that a combination of genetic markers may be necessary to accurately predict treatment response. mdpi.com

| Gene | Polymorphism | Potential Influence on Bisphosphonate Efficacy | Relevance to Minodronic Acid Monohydrate |

|---|---|---|---|

| Farnesyl Diphosphate Synthase (FDPS) | rs2297480 | Associated with variations in bone mineral density response to amino-bisphosphonates. nih.govmdpi.com | Minodronic acid is a potent inhibitor of the FDPS enzyme. dovepress.com |

| Geranylgeranyl Diphosphate Synthase (GGPS1) | rs3840452 (-8188A ins/del) | The deletion allele has been linked to a reduced femoral neck BMD response to bisphosphonates in some populations. nih.gov | GGPS1 is a known target of minodronic acid. besjournal.com |

Biomarkers for Predicting Treatment Response

Biomarkers of bone turnover are valuable tools for assessing the early response to osteoporosis treatment. These markers, which can be measured in serum or urine, reflect the rate of bone resorption and formation. A significant change in these markers after initiating therapy can indicate treatment adherence and effectiveness long before changes in bone mineral density are detectable by dual-energy X-ray absorptiometry (DXA). roche.com

Treatment with minodronic acid has been shown to significantly decrease the levels of several bone turnover markers. nih.govresearchgate.net Clinical studies have demonstrated reductions in:

Urinary N-telopeptide (NTX) and urinary deoxypyridinoline (B1589748) (DPD) , which are markers of bone resorption. dovepress.com

Serum bone-specific alkaline phosphatase (BAP) and serum osteocalcin (B1147995) , which are markers of bone formation. nih.govresearchgate.net

Serum C-terminal telopeptide of type I collagen (CTX) and tartrate-resistant acid phosphatase 5b (TRACP-5b) , also markers of bone resorption. nih.govresearchgate.net

The reduction in these markers indicates a decrease in the rate of bone remodeling, which is the intended therapeutic effect of minodronic acid. dovepress.com For example, in a study of patients with glucocorticoid-induced osteoporosis, treatment with minodronate led to a significant decrease in TRACP-5b and BAP levels. nih.gov Another study comparing minodronic acid to alendronate found that minodronic acid led to a more significant decrease in urinary DPD and NTX. dovepress.com

The International Osteoporosis Foundation (IOF) and the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) recommend serum CTX and procollagen (B1174764) type I N-terminal propeptide (P1NP) as reference markers for bone resorption and formation, respectively, for monitoring treatment response. roche.com A significant reduction in these markers within 3 to 6 months of starting an anti-resorptive therapy like minodronic acid can suggest a positive treatment effect. myhealthtoolkit.com While specific predictive thresholds for minodronic acid have not been definitively established, the general principle of using bone turnover markers to monitor therapy applies.

| Biomarker | Type | Effect of Minodronic Acid Treatment | Clinical Significance |

|---|---|---|---|

| Urinary N-telopeptide (NTX) | Bone Resorption | Decreased dovepress.com | Indicates reduced osteoclast activity. |

| Urinary Deoxypyridinoline (DPD) | Bone Resorption | Decreased dovepress.com | Reflects inhibition of bone breakdown. |

| Serum C-terminal telopeptide of type I collagen (CTX) | Bone Resorption | Decreased researchgate.net | A reference marker for monitoring anti-resorptive therapy. roche.com |

| Serum Tartrate-Resistant Acid Phosphatase 5b (TRACP-5b) | Bone Resorption | Decreased nih.gov | Indicates suppression of osteoclast function. |

| Serum Bone-Specific Alkaline Phosphatase (BAP) | Bone Formation | Decreased nih.gov | Reflects the coupling of bone formation to resorption. |

| Serum Osteocalcin | Bone Formation | Decreased nih.govresearchgate.net | Indicates a reduction in overall bone turnover. |

| Serum Procollagen Type I N-terminal Propeptide (P1NP) | Bone Formation | Decreased researchgate.net | A reference marker for monitoring bone formation. roche.com |

Vi. Novel Delivery Systems and Pharmaceutical Development

Exploration of Various Formulations

Initial clinical use of minodronic acid hydrate (B1144303) involved a 1 mg oral tablet administered once daily. chemimpex.comdovepress.com This formulation proved effective in increasing bone mineral density and reducing fracture risk in patients with osteoporosis. dovepress.com However, to improve patient convenience and potentially adherence to treatment, a 50 mg oral tablet for once-monthly administration was developed. chemimpex.comdovepress.com

A comparative study was conducted to assess the non-inferiority of the monthly 50 mg formulation against the daily 1 mg dose. The results indicated no significant differences between the two regimens in terms of improving bone density in the lumbar spine and hip joint. chemimpex.comdovepress.com Furthermore, the impact on bone metabolism markers and the incidence of side effects were comparable between the daily and monthly formulations. chemimpex.comdovepress.com This established the 50 mg once-monthly tablet as a viable alternative to the daily dosage, offering a more convenient option for patients. chemimpex.comono-pharma.com

Further research has been conducted to address the low water solubility of minodronic acid. One area of exploration has been the development of fast-dissolving tablets. A patented method describes a fast-dissolving tablet formulation containing minodronic acid and mesoporous silica, which aims to improve the dissolution rate.

In addition to oral tablets, the stability of minodronic acid in various solutions has been evaluated to explore other potential formulations. Studies have shown that citrate (B86180) and tartrate buffers can maintain the stability of minodronic acid in solution and inhibit the formation of particles, suggesting their potential use in liquid-based formulations. nih.gov

Enhancement of Drug Delivery Systems Targeting Bone Metabolism

The inherent affinity of bisphosphonates for hydroxyapatite, the mineral component of bone, provides a natural targeting mechanism. patsnap.com Following administration, minodronic acid specifically accumulates in bone tissue. dovepress.com During bone resorption, osteoclasts release acid, which in turn releases the minodronic acid from the bone matrix, allowing it to be taken up by the osteoclasts and inhibit their function. dovepress.com

Despite this natural affinity, research is ongoing to further enhance the targeted delivery of bisphosphonates like minodronic acid to bone, aiming to increase efficacy and minimize potential systemic effects. Novel drug delivery systems, particularly those based on nanotechnology, are being explored for this purpose. researchgate.net These systems include liposomes, polymeric nanoparticles, and drug conjugates. actabotanica.orgmdpi.com The general principle involves using the bisphosphonate molecule not just as a therapeutic agent but also as a targeting ligand to guide drug-loaded nanoparticles or other drug molecules to the bone. nih.govsfu.ca

A specific and innovative example of an enhanced drug delivery system for minodronic acid is the development of dissolving microneedles. researchgate.net This transdermal system is designed to overcome the low bioavailability and potential gastrointestinal side effects associated with oral administration. researchgate.net A study on minodronic acid-loaded dissolving microneedles demonstrated a significant improvement in bioavailability compared to oral tablets. researchgate.net

Table 1: Pharmacokinetic Comparison of Minodronic Acid-Loaded Dissolving Microneedles (MA-MNs) vs. Oral Administration

| Delivery System | Peak Concentration (Cmax) Improvement vs. Oral | Bioavailability Improvement vs. Oral |

|---|---|---|

| MA-MNs (224.9 μg/patch) | 9-fold increase | 25.8-fold increase |

Data sourced from a study on MA-loaded dissolving microneedles for enhanced osteoporosis therapy. researchgate.net

While many advanced delivery systems are still in preclinical stages of investigation for bisphosphonates in general, the development of minodronic acid-loaded microneedles represents a significant step towards practical clinical application of enhanced drug delivery for this compound. researchgate.netnih.gov

Vii. Analytical Methods in Research

Determination of Minodronic Acid Monohydrate in Biological Samples (Plasma, Urine, Bone)

The quantification of minodronic acid in biological fluids and tissues presents analytical challenges due to its extremely low systemic exposure. nih.gov Consequently, sophisticated and ultra-sensitive bioassays are necessary for pharmacokinetic profiling.

Plasma: A significant challenge in measuring minodronic acid in plasma is its low concentration, often in the picogram per milliliter range. To overcome this, a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed. nih.gov One effective approach involves derivatization to enhance the compound's behavior in the LC-MS/MS system. researchgate.net

A validated method utilizes on-cartridge derivatization with trimethylsilyldiazomethane. nih.gov This process not only facilitates the extraction of minodronic acid from the plasma matrix but also improves its chromatographic properties. The reaction yields methylated derivatives, which are more amenable to analysis. nih.govresearchgate.net For quantification, multiple reaction monitoring (MRM) mode is employed, often using a deuterated internal standard, such as D4-minodronic acid, to ensure accuracy. researchgate.netcjph.com.cn

This derivatization-based LC-MS/MS method has demonstrated excellent sensitivity, achieving a lower limit of quantification (LLOQ) of 10.0 pg/mL in human plasma. nih.gov The calibration curves for this assay show good linearity over a concentration range of 10.0 to 1000 pg/mL. nih.gov The method has been successfully applied to pharmacokinetic studies, characterizing the concentration profile of minodronic acid following oral administration. nih.govclinicaltrials.gov

Sample Preparation: Solid-phase extraction (SPE) coupled with on-cartridge derivatization. nih.gov

Derivatization Agent: Trimethylsilyldiazomethane. nih.gov

Analytical Technique: LC-MS/MS in positive ion, multiple reaction monitoring (MRM) mode. researchgate.netcjph.com.cnclinicaltrials.gov

Internal Standard: Deuterated minodronic acid (d4-MA). researchgate.netcjph.com.cn

Below is a table summarizing the validation parameters for a typical LC-MS/MS method for minodronic acid in human plasma.

| Parameter | Result |

| Linearity Range | 10.0–1000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 10.0 pg/mL |

| Intra- and Inter-batch Precision (RSD%) | < 9.5% |

| Accuracy | -2.8% to 0.6% |

| Stability in Human Plasma | Stable for 6h at 25°C, 115 days at -20°C, and during three freeze/thaw cycles. |

| Data sourced from Yang et al. (2015). nih.gov |

Urine and Bone: Methods have also been established for the determination of minodronic acid in urine and bone, which are critical for understanding the drug's excretion and deposition. researchgate.net An HPLC method with fluorescence detection has been described for analysis in all three biological matrices. researchgate.net Sample preparation for urine analysis often involves precipitation of endogenous phosphates along with the analyte, followed by solid-phase extraction. researchgate.net For bone samples, the analyte must first be extracted from the pulverized bone matrix. researchgate.net

The limits of determination for this fluorescence-based HPLC method highlight the varying concentrations found in different biological compartments. researchgate.net

| Biological Matrix | Limit of Determination |

| Plasma | 0.05 ng/mL |

| Urine | 0.05 ng/mL |

| Bone | 5 ng/g |

| Data sourced from a study on a high-performance liquid chromatographic method for minodronic acid. researchgate.net |

In animal studies, the concentration of minodronic acid in vertebral bodies has been measured to correlate bone drug levels with effects on bone mineral density and mechanical strength. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of minodronic acid, including the determination of content in bulk drug substance and the quantification of related substances or impurities. researchgate.netingentaconnect.com

Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated. ingentaconnect.com These methods must be able to separate the highly polar minodronic acid from structurally similar impurities that may arise during synthesis or degradation. ingentaconnect.com To achieve adequate retention and separation on C18 columns, ion-pairing agents are often incorporated into the mobile phase. researchgate.netresearchgate.net

A common approach involves using a mobile phase consisting of an aqueous buffer, such as sodium pyrophosphate, with an ion-pairing reagent like tetrabutylammonium (B224687) bromide or phosphate (B84403), and a small amount of an organic modifier like methanol (B129727). researchgate.netingentaconnect.com The pH of the mobile phase is a critical parameter and is carefully controlled, for instance, by adjusting with phosphoric acid. researchgate.netingentaconnect.com

The following table outlines typical chromatographic conditions for the analysis of minodronic acid and its related substances by HPLC.

| Parameter | Condition 1 | Condition 2 |

| Column | Diamonsil C18 (250 mm × 4.6 mm, 5 μm) | InertSustain ODS-4 C18 (250 mm × 4.6 mm, 5 μm) |

| Mobile Phase | 0.01 mol/L sodium pyrophosphate + 0.001 mol/L tetrabutylammonium bromide (pH 6.5) - methanol (95:5) | 0.01 mol/L sodium pyrophosphate + 1 mmol tetrabutylammonium phosphate (pH 7.8) |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection Wavelength | 280 nm (Content), 220 nm (Impurities) | Not Specified |

| Column Temperature | 25 °C | Not Specified |

| Data sourced from Song et al. (2018) researchgate.net and a study in Current Pharmaceutical Analysis ingentaconnect.com. |

These HPLC methods have been validated for specificity, linearity, accuracy, and precision. researchgate.netingentaconnect.com For instance, recovery studies for related compounds have shown results between 98.0% and 102.0%, with a relative standard deviation (RSD) of less than 2.0%. researchgate.net Such methods are crucial for ensuring the quality and purity of minodronic acid active pharmaceutical ingredient and finished products. researchgate.net

Viii. Future Directions in Minodronic Acid Monohydrate Research

Investigation of Hip Fracture Risk Reduction

While clinical trials have successfully demonstrated the efficacy of minodronic acid in reducing the risk of vertebral fractures, its effectiveness in preventing hip fractures has not yet been conclusively verified. researchgate.netnih.gov Large-scale, long-term clinical studies are a critical next step to address this evidence gap. aacrjournals.org The significant morbidity and mortality associated with hip fractures underscore the importance of this research.

A study investigating the effects of monthly minodronate in elderly patients who had recently undergone surgery for a hip fracture found an increase in lumbar spine bone mineral density (BMD) after nine months. However, no significant changes were observed in the femoral neck or total hip BMD, highlighting the need for more robust data on this specific fracture type.

To contextualize the importance of this research, the HORIZON Pivotal Fracture Trial for zoledronic acid, another potent bisphosphonate, demonstrated a 41% relative risk reduction in hip fractures over three years. Establishing a similar level of evidence for minodronic acid is a key priority for future clinical investigations.

Further Clinical Studies with Larger Cohorts

To date, clinical trials on minodronic acid have provided valuable data, but many have been limited in size. A phase III, randomized, double-blind, placebo-controlled study involved 704 postmenopausal women and confirmed the efficacy of daily minodronate in preventing vertebral fractures over a 24-month period. While pivotal, there is a consensus in the scientific community that more extensive clinical studies with larger and more diverse patient populations are necessary. researchgate.netaacrjournals.org

Future trials should aim to include:

Larger sample sizes to enhance statistical power for detecting effects on less frequent outcomes, such as non-vertebral and hip fractures.

More heterogeneous populations , including men, patients from different geographical and ethnic backgrounds, and individuals with various comorbidities.

Longer follow-up periods to assess the long-term efficacy and safety profile of the drug.

These larger cohort studies will be instrumental in confirming the broad applicability and long-term benefits of minodronic acid in a real-world setting.

Studies on Bone Quality and Long-Term Microarchitectural Preservation

Beyond increasing bone mineral density, a key aspect of an effective osteoporosis treatment is its ability to maintain or improve bone quality and the underlying microarchitecture. Animal studies have shown promising results, indicating that minodronic acid can ameliorate the deterioration of bone microarchitecture, including decreases in bone mass and trabecular thickness, and increases in trabecular separation. dovepress.com In ovariectomized rats, minodronate was shown to preserve or even improve features like trabeculae microcracks and perforation in the short term. researchgate.net

In a study on cynomolgus monkeys, minodronic acid treatment for nine months was found to improve vertebral bone strength by increasing bone mineral density. nih.gov Clinical investigations in humans are beginning to corroborate these findings. One study demonstrated that daily minodronate increased not only BMD but also the geometry and strength of the proximal femur in postmenopausal women over 12 months. dovepress.com

However, the long-term effects on bone quality in humans remain a crucial area for future research. dovepress.comresearchgate.net Advanced imaging techniques and potentially bone biopsies in long-term trial participants could provide deeper insights into how minodronic acid affects the microarchitectural integrity of bone over extended periods of treatment.

Exploration of Applications in Other Bone-Related Conditions

The potent inhibitory effect of minodronic acid on osteoclast activity suggests its potential utility extends beyond postmenopausal osteoporosis. Preliminary research has begun to explore its efficacy in other bone-related conditions, and this is a promising avenue for future investigation.

Glucocorticoid-Induced Osteoporosis (GIOP): Minodronic acid is an approved treatment for GIOP in Japan. patsnap.com Studies have shown it can significantly increase lumbar spine and femoral BMD in patients receiving long-term steroid therapy. chemimpex.com

Rheumatoid Arthritis (RA): In animal models of collagen-induced arthritis, minodronic acid has been shown to suppress the decrease in bone mineral density, reduce inflammation, and prevent the deterioration of bone microstructure. clinexprheumatol.org Further clinical studies are warranted to evaluate its role in preventing bone loss and joint destruction in RA patients.

Cancer-Related Bone Diseases: Like other nitrogen-containing bisphosphonates, minodronic acid is being investigated for its potential in managing cancer-related bone diseases, such as bone metastases and multiple myeloma. chemimpex.comdrugbank.com Research has also explored its direct anti-tumor effects and its potential in combination with other anti-cancer agents. aacrjournals.orgiiarjournals.org

Research into Mechanisms of Resistance to Bisphosphonates

Although bisphosphonates are highly effective, some patients may exhibit an inadequate response or develop acquired resistance over time. oup.com The mechanisms underlying this resistance are not fully understood but are an important area of future research. nih.gov

Current research into bisphosphonate resistance, which could be applicable to minodronic acid, points towards several potential factors:

Genetic Polymorphisms: Variations in genes related to the mevalonate (B85504) pathway (the target of nitrogen-containing bisphosphonates) or in genes influencing osteoclast activity could play a role. For instance, polymorphisms in genes of the interleukin-1 family have been associated with resistance to bisphosphonate treatment in Paget's disease of the bone. nih.govpharmgkb.org

Cellular Mechanisms: Changes in osteoclast biology, such as alterations in the farnesyl diphosphate (B83284) synthase enzyme, could theoretically confer resistance.

Pharmacokinetics: Individual differences in drug absorption and distribution to the bone could influence therapeutic response.

Future research specifically focused on minodronic acid could involve genetic screening of patient cohorts to identify predictors of response and non-response, as well as in-vitro studies to elucidate cellular mechanisms of resistance.

Potential for Combination Therapies

Combining therapies with different mechanisms of action is a promising strategy to enhance therapeutic outcomes in osteoporosis. Future research will likely focus on identifying optimal combination regimens involving minodronic acid.

With Calcitonin

Combination therapy with minodronic acid and calcitonin has shown potential for superior outcomes compared to monotherapy, particularly in patients with recent painful vertebral fractures. In an open-label, randomized study, 51 female subjects with acute lower back pain from vertebral fractures were assigned to receive elcatonin (a calcitonin analogue) monotherapy, minodronic acid monotherapy, or a combination of both. researchgate.net

The study found that the combination therapy provided the pain-alleviating benefits of calcitonin and the potent bone resorption inhibition of minodronic acid. researchgate.net Furthermore, the combination led to greater improvements in bone mineral density in the femoral neck and lumbar vertebrae compared to either monotherapy alone. researchgate.net These findings suggest that for specific patient populations, such as those with acute painful fractures, this combination approach could be an effective treatment strategy warranting further large-scale investigation. researchgate.netcambridge.org

Other potential combination therapies that have been explored in preliminary studies include co-administration with active vitamin D analogues like eldecalcitol (B1671164), or sequential therapy following anabolic agents like teriparatide, which have shown additive effects on bone mass in animal models. dovepress.comnih.gov

With Eldecalcitol

Combination therapy is a key area of future research, with a particular interest in pairing minodronic acid with eldecalcitol, an active vitamin D analog. Studies have begun to explore whether this combination can offer superior improvements in bone mineral density (BMD) compared to minodronate monotherapy.

One prospective, observational study investigated the effects of monthly minodronate (50 mg) with or without the addition of eldecalcitol in osteoporosis patients with rheumatoid arthritis over 18 months. nih.gov The study compared changes in BMD at the lumbar spine, total hip, and femoral neck, as well as bone turnover markers. nih.gov While both the monotherapy and combination therapy groups showed potential improvements in BMD, the study did not find remarkable differences between the two, suggesting that minodronate monotherapy may be a sufficient option for this patient population. nih.govnih.gov However, a separate study in patients with primary osteoporosis found that monthly minodronate combined with daily eldecalcitol resulted in a greater increase in lumbar spine and hip BMD and a more significant decrease in bone turnover markers at 12 months compared to minodronate alone. dovepress.com

Future research will need to clarify these differing findings, potentially through larger, randomized controlled trials. Investigations are required to confirm if the observed BMD increases are sustained over longer periods, to what extent this combination can prevent fractures, and to monitor for any long-term adverse effects. nih.gov

Table 1: Research Findings on Minodronic Acid with Eldecalcitol

| Study Population | Intervention Groups | Key Findings | Future Research Directions |

|---|---|---|---|

| Osteoporosis patients with Rheumatoid Arthritis nih.govnih.gov | 1. Monthly Minodronate (MIN) | BMD gains were comparable between groups. | Confirmation of long-term BMD increases, fracture prevention efficacy, and long-term safety. nih.gov |

| 2. MIN + Eldecalcitol (ELD) | BAP was more significantly reduced in the monotherapy group at 6 months. nih.gov | ||

| Patients with Primary Osteoporosis dovepress.com | 1. Monthly Minodronate | Combination therapy showed greater increases in lumbar spine and hip BMD. | Further validation in diverse patient populations. |

With Teriparatide

Another promising combination under investigation is minodronic acid with teriparatide, a bone-forming (anabolic) agent. The rationale is to simultaneously suppress bone resorption with minodronic acid while stimulating new bone formation with teriparatide, potentially leading to a more substantial increase in bone mass and strength.